QL-IX-55

描述

QL-IX-55 是一种选择性地针对哺乳动物雷帕霉素靶蛋白复合物 1 和 2(TORC1 和 TORC2)的 ATP 竞争性抑制剂。 它以其对这些复合物的强效抑制效果而闻名,对人和小鼠 TORC1 和 TORC2 的 IC50 值均低于 50 纳摩尔 。 该化合物因其抑制 TORC2 依赖性转录的能力而备受关注,这一特点将其与雷帕霉素等其他抑制剂区分开来 .

准备方法

合成路线和反应条件

QL-IX-55 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。主要步骤包括:

苯并[h][1,6]萘啶-2(1H)-酮核心形成: 这涉及在受控条件下对适当的前体进行环化。

6-氨基吡啶-3-基的引入: 此步骤通常涉及亲核取代反应。

添加 4-氟-3-(三氟甲基)苯基: 这是通过亲电芳香取代反应实现的.

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

反应条件优化: 为确保高产率和纯度,优化反应条件,如温度、压力和溶剂选择。

化学反应分析

反应类型

QL-IX-55 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以修饰官能团,导致不同的衍生物。

取代: 亲核和亲电取代反应可以引入新的官能团.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 使用卤素、卤代烷烃和亲核试剂等试剂.

主要产物

科学研究应用

Cancer Research

- Overview : QL-IX-55 has been investigated for its potential to inhibit tumor growth by targeting the mTOR signaling pathway, which is often dysregulated in cancers.

- Case Study : A study demonstrated that this compound effectively reduced the proliferation of cancer cell lines by inhibiting both mTOR complexes. The compound's ability to modulate downstream signaling pathways suggests its utility in developing targeted therapies for cancers resistant to traditional treatments .

Metabolic Disorders

- Overview : The mTOR pathway plays a crucial role in regulating metabolism. This compound has been used to explore its effects on metabolic diseases such as obesity and diabetes.

- Case Study : Research indicated that treatment with this compound led to improved insulin sensitivity and reduced fat accumulation in animal models, highlighting its potential for therapeutic use in metabolic syndrome .

Cellular Signaling Studies

- Overview : this compound serves as a powerful probe for studying the dynamics of TOR signaling in various organisms, including yeast and plants.

- Case Study : In yeast models, this compound was shown to modulate gene expression related to stress responses and nutrient availability, providing insights into the evolutionary conservation of TOR signaling pathways .

Data Tables

作用机制

QL-IX-55 通过与 TOR2 的 ATP 结合位点结合发挥作用,从而抑制 TORC1 和 TORC2 的活性。这种抑制导致参与细胞生长、增殖和存活的下游信号通路的抑制。 该化合物抑制 TORC2 依赖性转录的能力进一步突出了其独特的作用机制 .

相似化合物的比较

类似化合物

雷帕霉素: TORC1 的变构抑制剂,但不抑制 TORC2。

Torin1: 另一种类似于 QL-IX-55 的 TORC1 和 TORC2 的 ATP 竞争性抑制剂。

KU-0063794: TORC1 和 TORC2 的双重抑制剂,具有类似的特性

This compound 的独特性

This compound 因其对 TORC1 和 TORC2 的强效抑制以及抑制 TORC2 依赖性转录的能力而脱颖而出。 这使其成为研究 TORC 信号通路和开发新的治疗剂的宝贵工具 .

生物活性

QL-IX-55 is a selective ATP-competitive inhibitor targeting the mammalian target of rapamycin complexes 1 and 2 (mTORC1 and mTORC2). This compound has garnered attention for its potential applications in cancer therapy and its role in various biological pathways. This article details the biological activity of this compound, including its mechanism of action, research findings, and comparisons with similar compounds.

This compound functions by binding to the ATP-binding site of mTOR2, effectively inhibiting both mTORC1 and mTORC2. This inhibition disrupts downstream signaling pathways critical for cell growth, proliferation, and survival. The compound's ability to affect TORC2-dependent transcription further distinguishes it from other inhibitors like rapamycin, which only targets mTORC1.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description | IC50 Values |

|---|---|---|

| mTORC1 Inhibition | Selective inhibition leading to decreased cell proliferation | <50 nM |

| mTORC2 Inhibition | Inhibition affecting cell survival pathways | <50 nM |

| Cell Growth Effects | Suppression of downstream signaling pathways such as phosphorylation of YPK1 | Not specified |

| Transcriptional Effects | Inhibition of TORC2-dependent transcription | Not specified |

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity. For instance, IC50 values were reported to be less than 50 nM across multiple human cancer models, indicating its potential effectiveness as a therapeutic agent.

- Resistance Mechanisms : Research has identified resistant alleles of TOR2 that confer resistance to this compound. These findings were derived from both rational design and unbiased selection strategies, highlighting the need for ongoing research into overcoming resistance mechanisms.

- Comparative Studies : When compared to rapamycin, this compound exhibited superior efficacy in inhibiting both mTOR complexes. Unlike rapamycin, which primarily inhibits mTORC1, this compound's dual inhibition is crucial for comprehensive therapeutic strategies targeting cancer.

Comparison with Similar Compounds

The following table compares this compound with other known inhibitors:

| Compound | Type | mTOR Complex Targeted | IC50 Values |

|---|---|---|---|

| This compound | ATP-competitive inhibitor | mTORC1 and mTORC2 | <50 nM |

| Rapamycin | Allosteric inhibitor | mTORC1 | ~10 nM |

| Torin1 | ATP-competitive inhibitor | mTORC1 and mTORC2 | ~10 nM |

| KU-0063794 | Dual inhibitor | mTORC1 and mTORC2 | ~30 nM |

属性

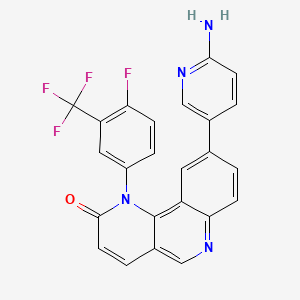

IUPAC Name |

9-(6-aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14F4N4O/c25-19-5-4-16(10-18(19)24(26,27)28)32-22(33)8-3-15-12-30-20-6-1-13(9-17(20)23(15)32)14-2-7-21(29)31-11-14/h1-12H,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRMEHBVJBSIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C3C=CC(=O)N(C3=C2C=C1C4=CN=C(C=C4)N)C5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679908 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223002-54-7 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does QL-IX-55 interact with its target, and what are the downstream effects?

A: this compound acts as a selective ATP-competitive inhibitor of TOR, specifically targeting the ATP-binding site of TOR2. [, ] This interaction effectively inhibits both TOR complex 1 (TORC1) and TORC2. The inhibition of these complexes leads to a blockade of downstream signaling pathways, including the phosphorylation of the substrate YPK1 and the suppression of TORC2-dependent transcription. [, ]

Q2: What is known about the resistance mechanisms associated with this compound?

A: Research has identified resistant alleles of TOR2 that confer resistance to this compound. These resistant alleles were discovered through rational design and unbiased selection strategies, highlighting potential mechanisms by which cells could develop resistance to this inhibitor. [, ]

Q3: How does the activity of this compound compare to that of rapamycin, another known TOR inhibitor?

A: Unlike rapamycin, which primarily inhibits TORC1, this compound exhibits potent inhibitory effects against both TORC1 and TORC2. [, ] This broader inhibitory profile makes this compound a more comprehensive tool for dissecting the complexities of the TOR signaling pathway, particularly in relation to the rapamycin-insensitive functions of TORC2. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。